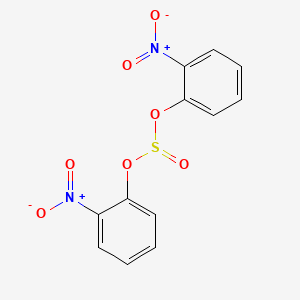

Bis(2-nitrophenyl) sulfite

CAS No.: 248254-18-4

Cat. No.: VC20579515

Molecular Formula: C12H8N2O7S

Molecular Weight: 324.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248254-18-4 |

|---|---|

| Molecular Formula | C12H8N2O7S |

| Molecular Weight | 324.27 g/mol |

| IUPAC Name | bis(2-nitrophenyl) sulfite |

| Standard InChI | InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H |

| Standard InChI Key | OFDUKHHXEZFMGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Bis(2-nitrophenyl) Sulfate

This derivative features a sulfate group () bridging two 2-nitrophenyl rings. Its molecular weight is 340.27 g/mol, with a SMILES string of . The sulfonate group’s electron-withdrawing nature influences reactivity, particularly in electrophilic substitution reactions .

Bis(2-nitrophenyl) Sulfone

Characterized by a sulfone group (), this compound (PubChem CID: 365388) has a molecular weight of 308.27 g/mol and a density of 1.4±0.1 g/cm³ . Its stability under high-temperature conditions makes it suitable for polymer synthesis and catalytic applications .

Synthesis and Reactivity

Synthetic Pathways for Sulfur-Containing Nitrophenyl Derivatives

While no specific method for bis(2-nitrophenyl) sulfite is reported, analogous compounds are synthesized via:

-

Nucleophilic Aromatic Substitution: Reacting 2-nitrochlorobenzene with sodium sulfite under alkaline conditions .

-

Oxidation of Sulfides: Using hydrogen peroxide or ozone to convert bis(2-nitrophenyl) sulfide to sulfone derivatives .

-

Microwave-Assisted Coupling: As demonstrated in the synthesis of bis(4-nitrophenyl)sulfide, where aryl diazonium salts react with under microwave irradiation .

Reactivity and Stability

Sulfite esters are generally less stable than sulfates or sulfones due to the propensity of the sulfite group () to hydrolyze in aqueous media . For example, bis(2-nitrophenyl) sulfate exhibits moderate stability in acidic conditions but decomposes at elevated temperatures .

Physicochemical Properties

Thermal and Spectral Data

-

Bis(2-nitrophenyl) Sulfate: Melting point unreported; molecular weight 340.27 g/mol .

-

Bis(2-nitrophenyl) Sulfone: Melts at 156°C, with a boiling point of 406.0±30.0°C at 760 mmHg .

| Property | Bis(2-nitrophenyl) Sulfate | Bis(2-nitrophenyl) Sulfone |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 340.27 | 308.27 |

| Density (g/cm³) | N/A | 1.4±0.1 |

| Boiling Point (°C) | N/A | 406.0±30.0 |

Spectroscopic Characterization

-

NMR: For bis(3-nitrophenyl)sulfide, aromatic protons resonate at δ 8.37–7.15 ppm, while sulfone derivatives show upfield shifts due to electron withdrawal .

-

IR Spectroscopy: Sulfate and sulfone groups exhibit strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (asymmetric S-O stretching) .

Applications and Industrial Relevance

Catalysis and Material Science

Bis(2-nitrophenyl) sulfone serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical sulfides and sulfoxides . Nano-Pd catalysts derived from sulfone-containing ligands demonstrate high efficiency in Suzuki-Miyaura couplings .

Challenges and Future Directions

The absence of direct studies on bis(2-nitrophenyl) sulfite highlights a critical research gap. Proposed investigations include:

-

Synthetic Optimization: Developing mild conditions to stabilize sulfite esters against hydrolysis.

-

Computational Modeling: Using DFT calculations to predict sulfite derivative reactivity compared to sulfones.

-

Toxicological Profiling: Assessing ecotoxicological risks through OECD guideline-compliant assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume